molecular formula C10H14N2O4S B1630790 4-Thiothymidine CAS No. 7236-57-9

4-Thiothymidine

Cat. No. B1630790
CAS RN: 7236-57-9
M. Wt: 258.3 g/mol
InChI Key: AVKSPBJBGGHUMW-UHFFFAOYSA-N
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Description

4-Thiothymidine is a nucleoside analog that is converted to thymidine by the enzyme thymidine kinase . It has a molecular formula of C10H14N2O4S .


Synthesis Analysis

Several groups have been engaged in research on 4′-[methyl-11 C]-thiothymidine (11 C-4DST) in an effort to develop a PET tracer that allows quantitative measurement of in vivo DNA synthesis rates . A new method for the synthesis of 4-Thiothymidine has been proposed using a new reagent—Lawesson’s reagent, which greatly shortens the reaction time and improves the yield .


Molecular Structure Analysis

The molecular structure of 4-Thiothymidine includes a 4-thio- (2′-deoxy)-thymidine usually abbreviated as 4-thio-thymidine . Its molecular weight is 258.30 g/mol .


Chemical Reactions Analysis

The reactivity of 4-Thiothymidine under Fenton conditions, i.e., in the presence of H2O2 and catalytic amounts of Fe (II), was investigated by UV-vis spectroscopy and electrospray ionization single and tandem mass spectrometry (ESI-MS and MS/MS) . Also, photo-induced cycloaddition and (6-4) reactions of the thymidine:4-thiothymidine dimer in a DNA duplex were studied .


Physical And Chemical Properties Analysis

4-Thiothymidine has a molecular weight of 258.30 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .

Scientific Research Applications

Photodynamic Therapy for Skin Malignancies

4-Thiothymidine has been studied for its potential as a photosensitizer in photodynamic therapy, particularly for skin malignancies like basal cell carcinoma (BCC) and squamous cell carcinoma (SCC). Studies demonstrate that 4-Thiothymidine, combined with UV-A radiation, leads to significant apoptosis in malignant cells while sparing normal skin cells, suggesting its usefulness in treating skin cancer (Gemenetzidis et al., 2013).

Inhibitor of DNA Synthesis in Cancer Cells

Research on L1210 cells has shown that 4-Thiothymidine is a potent inhibitor of cell growth and acts against leukemia in mice. It inhibits the incorporation of precursors into DNA, thus hindering DNA synthesis without affecting RNA or protein synthesis. This specific action indicates its potential as a cytotoxic agent targeting DNA synthesis in cancer cells (Parker et al., 1995).

Cytotoxicity to Various Cancer Cell Lines

4-Thiothymidine has been observed to exhibit cytotoxicity across different cancer cell lines, including L1210, H-Ep-2, and CCRF-CEM. It also shows activity against viruses like herpes simplex 1 and human cytomegalovirus in cell culture, highlighting its broad-spectrum potential in antiviral and anticancer therapy (Secrist et al., 1991).

Ultrafast Intersystem Crossing in Aqueous Solution

Studies have revealed the ultrafast intersystem crossing of 4-Thiothymidine to the triplet state in aqueous solutions. This characteristic is essential for its action as a photosensitizer, indicating a potential role in photodynamic therapy applications (Harada et al., 2010).

Cell Proliferation Imaging in Cancer

4-Thiothymidine has been developed as a PET tracer for cell proliferation imaging. Its use in PET imaging allows for the assessment of proliferative activity in various cancers, aiding in the diagnosis and monitoring of treatment response (Yamamoto & Nishiyama, 2016).

Potential in Biotechnological Applications

Research also suggests that thiothymidines, including 4-Thiothymidine, can pair with higher specificity and are replicated with higher efficiency than natural dTTP, indicating possible uses in biotechnological applications and implications in cancer treatment (Sintim & Kool, 2006).

Use in Oligonucleotide Synthesis

4-Thiothymidine has been synthesized for incorporation into oligonucleotides. This synthesis, although less efficient due to the reactivity of 4-Thiothymidine, opens pathways for its use in molecular biology and genetic engineering applications (Connolly & Newman, 1989).

Future Directions

There is a continuous demand to measure in situ DNA synthesis rates in living human cancer. The thymidine derivative 4′-[methyl-11 C] thiothymidine (11 C-4DST) has the potential to visualize in vivo DNA synthesis rates with positron emission tomography (PET) . This suggests that 4-Thiothymidine could play a significant role in future cancer research and treatment strategies.

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)17)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKSPBJBGGHUMW-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiothymidine

CAS RN

7236-57-9
Record name 4-Thiothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007236579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
O Reelfs, P Karran, AR Young - Photochemical & Photobiological …, 2012 - Springer
… Here we review the photochemical properties of 4thiothymidine (S4TdR) and the potential … 3 Metabolism of 4-thiothymidine S4TdR is incorporated into DNA via the salvage pathway. …
Number of citations: 0 link.springer.com
J Liu, JS Taylor - Nucleic acids research, 1998 - academic.oup.com
… To make the photochemistry of native DNA more selective, we have replaced the thymidine at the 5′-end of one oligonucleotide with 4-thiothymidine (s 4 T) and show that it …
Number of citations: 0 academic.oup.com
Y Harada, C Okabe, T Kobayashi… - The Journal of …, 2010 - ACS Publications
… 4-thiothymidine in aqueous solution was investigated by pump−probe transient absorption. 4-Thiothymidine in the … We propose that the unique behavior of photoexcited 4-thiothymidine …
Number of citations: 0 pubs.acs.org
C Reichardt, CE Crespo-Hernández - The Journal of Physical …, 2010 - ACS Publications
Room-temperature phosphorescence of the 4-thiothymidine DNA analogue after UVA excitation has been revealed in aqueous buffer solutions at pH 7.4. Femtosecond broad-band …
Number of citations: 0 pubs.acs.org
Y Harada, T Suzuki, T Ichimura… - The Journal of Physical …, 2007 - ACS Publications
Excited-state dynamics of 4-thiothymidine (S 4 -TdR) and its photosensitization to molecular oxygen in solution with UVA irradiation were investigated. Absorption and emission spectra …
Number of citations: 0 pubs.acs.org
C Reichardt, CE Crespo-Hernández - Chemical communications, 2010 - pubs.rsc.org
The excited-state dynamics of 4-thiothymidine in the ionic liquid, 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl) imide, is revealed. Branching of the initial excited-state …
Number of citations: 0 pubs.rsc.org
G Cui, W Thiel - The Journal of Physical Chemistry Letters, 2014 - ACS Publications
… Our goal is to elucidate the working mechanism of aqueous 4-thiothymidine and to gain detailed insight into the photoinduced processes by locating and characterizing all relevant …
Number of citations: 0 pubs.acs.org
E Gemenetzidis, O Shavorskaya, YZ Xu… - Journal of …, 2013 - Taylor & Francis
The nucleoside analogue 4-thiothymidine has shown great potential in vitro as a photosensitiser for the photodynamic therapy of numerous cancer cell lines. However, the limited …
Number of citations: 0 www.tandfonline.com
TT Nikiforov, BA Connolly - Nucleic acids research, 1992 - academic.oup.com
… We have now found diat treatment of the oligodeoxynucleotides containing 4-thiothymidine with CNBr/ KCN yields molecules containing 4-thiocyanatothymidine. These can be …
Number of citations: 0 academic.oup.com
O Reelfs, P Macpherson, X Ren, YZ Xu… - Nucleic acids …, 2011 - academic.oup.com
… DNA substitution by 4-thiothymidine (S 4 TdR) sensitizes cells to killing by ultraviolet A (UVA) radiation. Here, we demonstrate that UVA photoactivation of DNA S 4 TdR does not …
Number of citations: 0 academic.oup.com

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